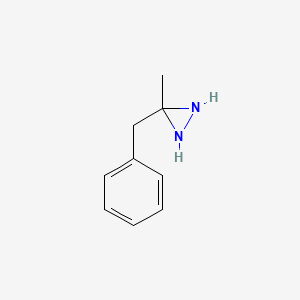

3-Methyl-3-benzyldiaziridine

Description

Structure

3D Structure

Properties

CAS No. |

53451-94-8 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-benzyl-3-methyldiaziridine |

InChI |

InChI=1S/C9H12N2/c1-9(10-11-9)7-8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 |

InChI Key |

IIJCZLPCOKKLER-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 3 Benzyldiaziridine and Its Congeners

Conventional Approaches to Diaziridine Ring Formation

Traditional methods for constructing the diaziridine ring are well-established and typically involve the formation of an imine intermediate followed by amination and cyclization.

Condensation Reactions with Carbonyl Compounds and Aminating Reagents

The most common and direct route to 3-Methyl-3-benzyldiaziridine involves the reaction of a carbonyl compound with an aminating reagent. wikipedia.orgnih.gov This process is a type of condensation reaction where two molecules combine with the loss of a small molecule, such as water. jst.go.jp The starting ketone for the synthesis of this compound is benzyl (B1604629) methyl ketone (also known as 1-phenylpropan-2-one).

The efficiency of this reaction can be influenced by factors such as the nature of the solvent, temperature, and the specific aminating reagent used. While HOSA is common, other reagents like N-haloamines can also be employed. rsc.org

Table 1: Representative Conventional Synthesis of 3,3-Disubstituted Diaziridines This table presents typical reaction conditions and yields for the synthesis of diaziridines from ketones, analogous to the synthesis of this compound.

| Starting Ketone | Aminating Reagent | Solvent | Temperature | Yield (%) |

| Cyclohexanone | Hydroxylamine-O-sulfonic acid | Aqueous Ammonia (B1221849) | 0-10°C | 68-78 |

| Levulinic acid | Hydroxylamine-O-sulfonic acid | Liquid Ammonia | Room Temp. | ~44 |

| Various ketones | Hydroxylamine-O-sulfonic acid | Chloroform | 0°C to RT | High |

Data compiled from analogous reactions reported in the literature. mdpi.comarkat-usa.orgacs.org

Intramolecular Cyclization Pathways

Intramolecular cyclization is the final, crucial step in the conventional synthesis of diaziridines from carbonyl compounds and aminating reagents. wikipedia.org After the initial formation of an aminal-like intermediate from the reaction of the imine with the aminating agent, a nucleophilic attack from one nitrogen atom to the other, with the expulsion of a leaving group (e.g., a sulfate (B86663) group from HOSA), leads to the formation of the strained three-membered ring. arkat-usa.orgrsc.org

Alternative intramolecular cyclization pathways can be designed starting from different precursors. For instance, the reaction of cyclic secondary amines with N-bromosulfonamides as aminating reagents can lead to fused diaziridine derivatives through a proposed pathway involving the formation of a cyclic imine and subsequent intramolecular cyclization of an aminal intermediate. While not a direct route to this compound, this highlights the versatility of intramolecular cyclization in forming the diaziridine core.

Advanced and Unconventional Synthetic Strategies

In recent years, more sophisticated methods have been developed to access diaziridines, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Photocatalytic Diaziridination Reactions

Photocatalysis has emerged as a powerful tool in organic synthesis. A notable advanced strategy for diaziridine synthesis involves the photocatalytic generation of nitrene intermediates. researchgate.net In a representative system, a blue LED light source, an organic photocatalyst like rose bengal, and a mild oxidant are used. researchgate.net This method can be applied to the synthesis of functionalized diaziridines. researchgate.net

The proposed mechanism involves the photocatalyst absorbing light and promoting the formation of a reactive nitrene intermediate from a suitable nitrogen source. This highly reactive nitrene can then undergo a rapid N-C/N-N coupled cyclization with an in-situ generated imine to furnish the diaziridine product. researchgate.net For the synthesis of this compound, this would conceptually involve the photocatalytic reaction of an appropriate nitrogen source in the presence of the imine derived from benzyl methyl ketone. This approach offers a metal-free and often highly stereoselective route to diaziridines. researchgate.net

Catalytic Amination Reactions Utilizing Diazirine Precursors

Diazirines, the unsaturated analogues of diaziridines, can serve as precursors for the synthesis of diaziridines themselves through catalytic amination reactions. chemrxiv.org Diazirines can be synthesized from the corresponding diaziridines by oxidation. wikipedia.org In an unconventional approach, these diazirines can then be used as electrophilic amination reagents.

For instance, a photodecarboxylative amination of carboxylic acids with diazirines has been reported. This method allows for the formation of diversifiable diaziridine intermediates. While this specific methodology may not be a direct route to this compound, it showcases the potential of using diazirine precursors in catalytic processes to form new C-N bonds and construct the diaziridine ring under mild, photoredox conditions.

Hydroamination of Unsaturated Substrates for Diaziridine Synthesis

A recently developed and versatile method for forming C-N bonds is the hydroamination of unactivated olefins. This strategy has been extended to use diazirines as a source of nitrogen, leading to the formation of diaziridines as the initial products. chemrxiv.org The reaction typically employs a catalyst and results in the regioselective addition of the nitrogen atoms from the diazirine across the double bond of an olefin.

The resulting diaziridines are versatile intermediates that can be converted to primary amines, hydrazines, and other nitrogen-containing heterocycles. chemrxiv.org While this method is primarily focused on the hydroamination of alkenes, its principles highlight the expanding toolbox for diaziridine synthesis, moving beyond traditional carbonyl-based approaches. The application of such a strategy to an appropriately substituted unsaturated precursor could potentially offer a novel pathway to this compound and its congeners.

Strategies for Introducing Methyl and Benzyl Substituents at the Diaziridine Carbon

The most direct and widely employed strategy for synthesizing 3,3-disubstituted diaziridines, including this compound, involves the reaction of a ketone with an aminating agent. wikiwand.comwikipedia.org In this approach, the substituents on the carbonyl carbon of the ketone directly become the substituents at the C-3 position of the resulting diaziridine ring.

For the specific synthesis of this compound, the requisite starting material is benzyl methyl ketone (also known as 1-phenyl-2-propanone). The general synthetic scheme involves the reaction of this ketone with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or a related reagent, in the presence of ammonia. orgsyn.orgrsc.org

A general procedure based on established methods is as follows: The ketone is dissolved in an aqueous ammonia solution and cooled. orgsyn.org The aminating agent, hydroxylamine-O-sulfonic acid, is then added portion-wise while maintaining a low temperature. orgsyn.org The reaction mixture is typically stirred for a period to ensure completion.

This synthetic approach is versatile and has been applied to a wide range of ketones, allowing for the introduction of various alkyl and aryl substituents onto the diaziridine carbon. rsc.org The choice of ketone is therefore the key determinant for the final substitution pattern at the C-3 position of the diaziridine.

Table 1: General Reaction Components for the Synthesis of 3,3-Disubstituted Diaziridines from Ketones

| Role | Component | Example | Reference |

| Carbon Precursor | Ketone | Benzyl methyl ketone | wikiwand.comwikipedia.org |

| Nitrogen Source | Ammonia | Aqueous ammonia | orgsyn.org |

| Aminating Agent | Hydroxylamine-O-sulfonic acid (HOSA) | Solid HOSA | orgsyn.orgrsc.org |

| Solvent | Water/Ammonia Solution | Aqueous media | orgsyn.orgarkat-usa.org |

This method provides a reliable and straightforward route to this compound and its congeners, where the substituents are dictated by the selection of the initial ketone.

Reactivity Profiles and Transformational Pathways of 3 Methyl 3 Benzyldiaziridine Derivatives

Ring-Opening Reactions and Mechanisms

The strained nature of the diaziridine ring makes it susceptible to ring-opening reactions, which can be initiated by either electrophiles or nucleophiles. These reactions are a cornerstone of diaziridine chemistry, providing pathways to a variety of nitrogen-containing compounds. nih.gov

The transformation of diaziridines induced by electrophilic reagents has been a subject of study since the mid-20th century. mdpi.com These reactions are largely driven by the inherent strain of the diaziridine ring and the presence of two nitrogen atoms. mdpi.com The process generally involves the protonation or Lewis acid coordination to one of the nitrogen atoms, which facilitates the cleavage of a C-N or N-N bond. For instance, in the presence of a Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)₃), diaziridines can undergo formal [3+3] cycloaddition reactions with quinones through C-N bond cleavage. nsf.gov This synergistic activation of both the diaziridine and the quinone is crucial for the reaction to proceed, highlighting a novel reactivity pattern for diaziridines. nsf.gov

The electrophilic cleavage can lead to the formation of azomethine imines, which are versatile 1,3-dipoles. beilstein-journals.org These intermediates can then participate in cycloaddition reactions with various dipolarophiles. beilstein-journals.org The specific pathway, whether it involves C-N or N-N bond cleavage, can be influenced by the substituents on the diaziridine ring and the nature of the electrophile.

The nitrogen atoms in the diaziridine ring possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity allows for reactions with various electrophiles, such as alkylating and acylating agents. The reactivity of the nitrogen atoms is, however, influenced by steric and electronic factors. In systems with multiple nitrogen atoms, such as those containing a pyridine (B92270) ring, the relative nucleophilicity of each nitrogen can be selectively targeted. scielo.org.mx

While specific studies on the nucleophilic reactivity of 3-Methyl-3-benzyldiaziridine are not extensively detailed in the provided search results, the general principles of diaziridine chemistry suggest that the nitrogen atoms can act as nucleophiles. The presence of the methyl and benzyl (B1604629) groups at the C-3 position would sterically and electronically influence the accessibility and reactivity of the nitrogen lone pairs.

Electrophilic Ring-Cleavage Pathways

Ring Expansion and Rearrangement Reactions

Ring expansion and rearrangement reactions offer pathways to larger, more complex heterocyclic structures from the strained diaziridine ring. These transformations are often driven by the release of ring strain and can be initiated under thermal or catalytic conditions. libretexts.orgwiley-vch.dechemistrysteps.com For instance, the thermal opening of a C-N bond in bicyclic diaziridines can generate unstable N,N'-cyclic azomethine imines, which can then undergo cycloaddition reactions, effectively leading to a ring-expanded product. beilstein-journals.org

Carbocation rearrangements, a common theme in organic chemistry, can also play a role in the transformation of diaziridine derivatives. masterorganicchemistry.com The formation of a carbocation adjacent to the diaziridine ring could trigger a ring expansion, driven by the desire to alleviate the strain of the three-membered ring and form a more stable, larger ring system. chemistrysteps.comyoutube.com While direct examples involving this compound were not found, the principles of ring expansion via carbocation intermediates are well-established.

Oxidative Transformations to Diazirines

Diaziridines can be oxidized to their corresponding diazirines, which are also three-membered heterocyclic compounds but with a double bond between the two nitrogen atoms. This transformation is a key reaction in the chemistry of these heterocycles. mdpi.com The oxidation of N-unsubstituted diaziridines is a common method for the synthesis of diazirines. encyclopedia.pub Diazirines themselves are valuable as precursors to carbenes, which are highly reactive intermediates used in a variety of chemical transformations.

The specific reagents and conditions for the oxidation of this compound to its corresponding diazirine would likely involve mild oxidizing agents to avoid over-oxidation or decomposition of the strained ring system.

Selective Bond Cleavage (C-N and N-N) in Substituted Diaziridines

The selective cleavage of either the C-N or N-N bond in substituted diaziridines is a critical aspect of their reactivity, allowing for their use as versatile synthetic intermediates. encyclopedia.pubmdpi.com The outcome of a reaction often depends on the specific substituents on the diaziridine ring and the reaction conditions.

C-N Bond Cleavage: Lewis acid catalysis can promote the cleavage of a C-N bond in the diaziridine ring, leading to the formation of azomethine imines. beilstein-journals.org These intermediates can then be trapped in cycloaddition reactions. beilstein-journals.org The electronic properties of the substituents on the aryl group of the diaziridine can significantly influence the yield of these catalytic reactions. beilstein-journals.org

N-N Bond Cleavage: The weak N-N bond in diaziridines makes them susceptible to cleavage under certain conditions. mdpi.com For example, a formal [3+3] cycloaddition of diaziridines with metalloenolcarbenes has demonstrated the feasibility of selective N-N bond cleavage. nsf.gov

The selective cleavage of these bonds in this compound would be influenced by the electronic and steric effects of the methyl and benzyl groups.

Mechanistic Investigations of Diaziridine Reactivity

Understanding the mechanisms of diaziridine reactions is crucial for predicting their outcomes and designing new synthetic applications. Computational studies, such as Frontier Molecular Orbital (FMO) analysis, can provide deep insights into the selectivity of these reactions. researchgate.net For instance, FMO analysis has been used to explain the selectivity of radical addition to either the C=N or N=N bond in diazirines derived from diaziridines. researchgate.net

Experimental data, such as bond lengths determined by gas electron diffraction, are also vital for understanding the structural features that govern the reactivity of diaziridines. mdpi.com Mechanistic studies often involve a combination of experimental and computational approaches to elucidate the intricate pathways of these strained heterocycles. Investigations into the reactivity of this compound would likely employ these techniques to understand the influence of its specific substituents on the various reaction pathways.

Stereochemical Aspects of 3 Methyl 3 Benzyldiaziridine

Configurational Stability of Diaziridine Nitrogen Centers

A defining characteristic of the diaziridine ring system is the high configurational stability of its nitrogen atoms. arkat-usa.org Unlike many other amines where rapid pyramidal inversion of the nitrogen atom occurs, the nitrogen centers in a diaziridine ring are configurationally stable under normal conditions. arkat-usa.org This stability arises from the high energy barrier to nitrogen inversion, which is reported to be in the range of 20-27 kcal/mol. arkat-usa.org

This slow rate of inversion means that the nitrogen atoms can be considered as stable chiral centers, provided they bear two different substituents (in addition to the lone pair and their connection within the ring). acs.org Consequently, diaziridines have been extensively utilized as model compounds for investigating the stereochemistry of nitrogen. arkat-usa.org The strained nature of the three-membered ring contributes significantly to this high inversion barrier, making the pyramidal conformation of the nitrogen atoms remarkably stable. acs.org This stability is a key factor that allows for the isolation of stable stereoisomers of substituted diaziridines.

The stability of the nitrogen centers can be influenced by various factors, including the nature of the substituents on the nitrogen and carbon atoms of the ring. mdpi.com However, the inherent ring strain of the diaziridine structure is the primary contributor to the hindered inversion. acs.org

Diastereoselective and Enantioselective Synthesis Approaches for Substituted Diaziridines

The synthesis of stereochemically pure substituted diaziridines, including 3-Methyl-3-benzyldiaziridine, is a significant area of research. Both diastereoselective and enantioselective methods have been explored to control the stereochemistry at the carbon and nitrogen centers of the diaziridine ring.

Diastereoselective Synthesis

Diastereoselective synthesis of diaziridines can often be achieved by reacting a prochiral ketone or imine with an aminating agent. For N-monosubstituted diaziridines, a common method involves the reaction of an aldehyde or ketone with a primary amine in the presence of an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). nih.gov The stereochemical outcome of such reactions can be influenced by the steric bulk of the substituents on both the carbonyl compound and the amine. acs.org

In the case of 3,3-disubstituted diaziridines such as this compound, the synthesis typically starts from the corresponding ketone, which is benzyl (B1604629) methyl ketone. The reaction with ammonia (B1221849) would form an imine intermediate, which is then treated with an aminating agent to form the diaziridine ring. researchgate.net The diastereoselectivity would arise if a chiral amine or a chiral aminating agent is used, leading to the preferential formation of one diastereomer over the other.

| Reactants | Aminating Agent | Key Feature | Outcome |

| Aldehydes/Ketones and Amines | Hydroxylamine O-sulfonic acid (HOSA) | Formation of N-monosubstituted diaziridines. nih.gov | Can achieve diastereoselectivity with chiral reactants. |

| Ketones and Liquid Ammonia | Hydroxylamine-O-sulfonic acid (HOSA) | Formation of 3,3-disubstituted diaziridines. researchgate.net | Potential for diastereoselectivity based on reaction conditions and reagents. |

| α-diimines derived from optically pure amines | Ethyl nosyloxycarbamate | High stereoselectivity in the formation of bidiaziridines. acs.org | Attack of the aza-anion occurs on the opposite faces of the conjugate system. acs.org |

Enantioselective Synthesis

The development of enantioselective methods for diaziridine synthesis is more challenging but crucial for accessing enantiomerically pure compounds. While the synthesis of racemic diaziridines is well-established, methods for producing them in an enantiomerically pure form are less common. scielo.br

One conceptual approach involves the use of a chiral catalyst to control the stereochemistry during the ring-forming step. For the related class of aziridines, asymmetric transfer hydrogenation of α-amino ketones followed by cyclization is a successful enantioselective route. scielo.br A similar strategy could potentially be adapted for diaziridine synthesis. Another approach is the use of chiral auxiliaries attached to one of the reactants, which can direct the stereochemical course of the reaction, followed by the removal of the auxiliary.

The table below summarizes some general strategies that are relevant to the enantioselective synthesis of chiral heterocycles, which could be conceptually applied to diaziridines.

| Strategy | Description | Potential Application to Diaziridines |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | A chiral catalyst could be used in the reaction of a ketone with an aminating agent. |

| Chiral Auxiliaries | A chiral group is temporarily attached to a substrate to direct a stereoselective reaction. | A chiral amine could be used to form a chiral imine intermediate, which is then converted to the diaziridine. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess. | A racemic mixture of a diaziridine could be resolved using this method. |

Influence of Substituents (Methyl and Benzyl) on Stereochemical Outcomes

The nature of the substituents at the C3 position of the diaziridine ring, in this case, a methyl group and a benzyl group, has a profound impact on the stereochemical outcomes of synthesis and the properties of the resulting molecule.

The primary influence of these substituents is steric. The benzyl group is significantly larger and more sterically demanding than the methyl group. This difference in size can be exploited in stereoselective synthesis. During the formation of the diaziridine ring, the incoming aminating agent is likely to approach the imine intermediate from the face opposite to the bulkier benzyl group, leading to a degree of diastereoselectivity. This principle of steric control is a common strategy in asymmetric synthesis. acs.org

Furthermore, the electronic properties of the substituents can play a role. The benzyl group, with its aromatic ring, can engage in electronic interactions that may influence the transition state of the ring-forming reaction.

The table below outlines the expected influence of the methyl and benzyl substituents on the stereochemistry of this compound.

| Substituent | Steric Influence | Electronic Influence | Impact on Stereochemical Outcome |

| Methyl Group | Smaller, less sterically hindering. | Electron-donating (inductive effect). | Acts as the smaller group, directing attack of incoming reagents to the same face. |

| Benzyl Group | Larger, more sterically demanding. | Can participate in π-stacking or other non-covalent interactions. | Acts as the bulkier group, directing attack of incoming reagents to the opposite face, potentially leading to high diastereoselectivity. |

Computational and Theoretical Investigations of 3 Methyl 3 Benzyldiaziridine Structure and Reactivity

Quantum Chemical Calculations of Molecular Structures

Quantum chemical calculations are a cornerstone for elucidating the three-dimensional arrangement of atoms in 3-Methyl-3-benzyldiaziridine. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or aug-cc-pVDZ to achieve a balance between computational cost and accuracy. nih.govaun.edu.eg

These calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters of interest would be the geometry of the strained three-membered diaziridine ring and the orientation of the methyl and benzyl (B1604629) substituents. The results of such calculations are often validated by comparison with experimental data, where available. aun.edu.eg

Below is an interactive table showcasing typical bond lengths that would be calculated for the optimized structure of this compound.

| Bond | Calculated Bond Length (Å) |

| C-N (in diaziridine ring) | 1.47 |

| N-N (in diaziridine ring) | 1.49 |

| C-C (ring to methyl) | 1.52 |

| C-C (ring to benzyl) | 1.53 |

| C-H (in methyl group) | 1.09 |

| C-C (in benzene (B151609) ring) | 1.39 |

| C-H (in benzene ring) | 1.08 |

Note: The data in this table is illustrative and based on typical values from computational studies of similar heterocyclic compounds.

Analysis of Electronic Properties and Bonding Characteristics

Understanding the electronic properties and bonding in this compound is fundamental to predicting its reactivity. Computational methods provide a detailed picture of the electron distribution within the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests that the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the bonding characteristics. It can provide insights into charge distribution, hybridization, and delocalization of electron density within the molecule. For this compound, NBO analysis would help in understanding the nature of the bonds within the strained diaziridine ring and the electronic interactions between the ring and the substituents.

The following table summarizes the kind of electronic properties that are typically calculated.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Energy Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Mulliken Atomic Charges | Varies by atom |

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to similar molecular structures.

Modeling Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the potential reaction pathways for this compound and identifying the associated transition states. researchgate.net This is particularly important for understanding mechanisms such as ring-opening reactions, which are characteristic of strained ring systems like diaziridines. nih.gov

By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy pathway from reactants to products. The highest point along this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. researchgate.net

For this compound, theoretical studies could model its thermal or photochemical decomposition, predicting the structure of the transition states and the nature of the resulting intermediates, such as carbenes or ylides. These computational insights are invaluable for designing new synthetic routes and understanding the compound's stability.

An illustrative data table for a hypothetical reaction pathway is presented below.

| Parameter | Calculated Value (Illustrative) |

| Energy of Reactants | 0 kcal/mol (Reference) |

| Energy of Transition State | 25 kcal/mol |

| Activation Energy | 25 kcal/mol |

| Energy of Products | -15 kcal/mol |

| Reaction Enthalpy | -15 kcal/mol |

Note: The data in this table is illustrative and represents a hypothetical reaction pathway for this compound.

Applications of 3 Methyl 3 Benzyldiaziridine in Advanced Organic Synthesis

Role as Versatile Building Blocks for Heterocyclic Systems

3-Methyl-3-benzyldiaziridine serves as a valuable precursor for the synthesis of a wide array of heterocyclic systems. The high ring strain of the diaziridine core facilitates ring-opening reactions, which can be harnessed to construct more complex cyclic structures. While direct examples involving this compound are not extensively documented, the reactivity of analogous diaziridines suggests its utility in this area. For instance, related compounds are used as building blocks for various heterocycles, including pyrazoles, thiazoles, and coumarins. jscimedcentral.com The general strategy involves the reaction of the diaziridine or its derived intermediates with various electrophiles and nucleophiles to build up the desired heterocyclic scaffold. jscimedcentral.com

The synthesis of pyrazole (B372694) and pyrazolidine (B1218672) derivatives, for example, often involves the reaction of a hydrazine (B178648) equivalent with a 1,3-dicarbonyl compound or the [3+2] cycloaddition of azomethine imines. mdpi.combeilstein-journals.orgnih.gov It is conceivable that this compound could serve as a precursor to intermediates that participate in such cyclization reactions. Similarly, the synthesis of triazolidine (B1262331) derivatives has been achieved through the cyclocondensation of semicarbazide (B1199961) with aldehydes, a transformation pathway that highlights the versatility of nitrogen-containing building blocks in heterocyclic synthesis. rsc.orgnih.govias.ac.in

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| Pyrazoles/Pyrazolines | Cyclocondensation of hydrazines with 1,3-dicarbonyls; [3+2] cycloadditions. mdpi.combeilstein-journals.orgnih.govcsic.es | Precursor to a hydrazine or azomethine imine equivalent. |

| Triazoles/Triazolines | 1,3-dipolar cycloaddition of azides with alkenes/alkynes. chemguide.co.uklibretexts.org | Source of a 1,3-dipole after ring opening and rearrangement. |

| Aziridines | Nitrene transfer to alkenes. nih.govrsc.org | As an N-transfer reagent (see section 6.3). |

| Oxazolidines | 1,3-dipolar cycloaddition of azomethine ylides with carbonyls. mdpi.comcore.ac.uk | Precursor to an azomethine ylide (see section 6.5). |

Precursors for Carbene Generation in Synthetic Transformations

One of the most significant applications of diaziridines in organic synthesis is their role as precursors for carbenes upon photolytic or thermal decomposition. mdpi.comresearchgate.net this compound is expected to generate benzylmethylcarbene upon extrusion of nitrogen gas. This carbene is a highly reactive intermediate that can undergo a variety of synthetic transformations.

The photolysis of diazirines is a common method for carbene generation. For example, the photolysis of 3-chloro-3-benzyldiazirine has been shown to produce benzylchlorocarbene. researchgate.net Similarly, photolysis of 3-trifluoromethyl-3-phenyldiazirine yields the corresponding carbene. mdpi.com The decomposition can be influenced by the substitution pattern on the diaziridine ring. researchgate.net

Table of Carbene Generation from Related Diazirines

| Diazirine Derivative | Decomposition Method | Generated Carbene | Reference |

|---|---|---|---|

| 3-Chloro-3-benzyldiazirine | Photolysis/Thermolysis | Benzylchlorocarbene | researchgate.net |

| 3-Trifluoromethyl-3-phenyldiaziridine | Photolysis | Phenyl(trifluoromethyl)carbene | mdpi.com |

The generated benzylmethylcarbene can be trapped by various reagents. For instance, its reaction with alkenes would be expected to yield cyclopropane (B1198618) derivatives. pressbooks.pub The stereochemistry of the cyclopropanation can provide insights into the singlet or triplet nature of the carbene.

N-Transfer Reagents in Aziridine and Other Nitrogen-Containing Compound Synthesis

Diaziridines can function as nitrogen-transfer reagents for the aziridination of alkenes. nih.gov This transformation is a powerful tool for the synthesis of aziridines, which are themselves valuable building blocks for nitrogen-containing molecules. The transfer of the nitrogen atom from the diaziridine to an alkene can be stereoselective, providing access to either cis- or trans-aziridines depending on the structure of the diaziridine and the reaction conditions. nih.gov

While specific studies on this compound as an N-transfer reagent are limited, related diaziridine-based aziridination methods have been developed. nih.gov These reactions often provide good to excellent yields of the corresponding aziridines. nih.gov The development of catalytic enantioselective nitrogen transfer methods remains an active area of research. researchgate.net

Intermediate in the Formation of Amines, Hydrazines, and Complex Nitrogen Heterocycles

The strained ring of this compound makes it a useful intermediate for the synthesis of various nitrogen-containing compounds, including amines and hydrazines. Ring-opening reactions of the diaziridine can lead to intermediates that can be further transformed. For example, reductive ring cleavage would be expected to yield the corresponding hydrazine or, upon N-N bond cleavage, amines.

The synthesis of pyrazolidine-3,5-diones, for instance, can be achieved from substituted benzoic acids via the corresponding hydrazides. jscimedcentral.com This highlights the role of hydrazine derivatives as key intermediates in the synthesis of more complex nitrogen heterocycles. While not a direct application, this compound could potentially serve as a precursor to such hydrazine intermediates under specific reaction conditions.

Utilization in 1,3-Dipolar Cycloaddition Reactions

Diaziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. researchgate.netwikipedia.org The thermal or photochemical ring-opening of a diaziridine can generate an azomethine ylide, which can then be trapped in situ by a suitable dipolarophile.

In the case of this compound, ring opening would generate a benzyl- and methyl-substituted azomethine ylide. This ylide could then participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered nitrogen-containing heterocycles like pyrrolidines and dihydropyrroles. wikipedia.orgrsc.org The regioselectivity and stereoselectivity of these cycloadditions are often predictable based on frontier molecular orbital theory. wikipedia.orgmdpi.com

The reaction of azomethine ylides with carbonyl compounds is also a known route to oxazolidines. mdpi.comcore.ac.uk Thus, the ylide derived from this compound could potentially react with aldehydes and ketones to furnish substituted oxazolidine (B1195125) rings. mdpi.comcore.ac.uk

Future Directions and Emerging Research Avenues for 3 Methyl 3 Benzyldiaziridine Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

There is a noticeable absence of published research detailing the development and application of novel catalytic systems for either the synthesis or the subsequent transformation of 3-Methyl-3-benzyldiaziridine. While the broader field of diaziridine chemistry may involve various catalytic methods, specific examples and detailed findings related to this compound are not available in the public domain. The exploration of transition metal catalysis, organocatalysis, or biocatalysis to improve the efficiency, selectivity, and environmental footprint of its synthesis or to unlock new reactive pathways remains an open area for investigation.

Exploration of New Synthetic Utilities

The potential of this compound as a precursor or reagent in novel synthetic applications is yet to be explored in dedicated studies. Diaziridines, in general, are known for their unique reactivity, serving as sources of carbenes, ylides, or diazenes, which can be harnessed for the construction of complex molecular architectures. However, the specific synthetic utilities of the 3-Methyl-3-benzyl substituted variant have not been the subject of focused research reports. Consequently, there are no detailed research findings or data tables illustrating its application in new chemical transformations.

Advancements in Stereocontrolled Synthesis

The stereocontrolled synthesis of chiral diaziridines is a significant challenge in organic chemistry. For this compound, which possesses a stereocenter at the C3 position, the development of enantioselective or diastereoselective synthetic routes is a critical area for future research. At present, there is no available literature that specifically addresses advancements in the stereocontrolled synthesis of this compound, including the use of chiral catalysts, auxiliaries, or substrates to control its three-dimensional structure.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-Methyl-3-benzyldiaziridine in laboratory settings?

- Answer : Synthesis typically involves cyclization reactions using precursors like benzylamines and ketones under anhydrous conditions. Purification is achieved via recrystallization or column chromatography (silica gel, gradient elution). Characterization requires:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for diaziridine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) to confirm structure.

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection at 254 nm.

- Reference standards for impurities (e.g., benzaldehyde derivatives) should follow protocols akin to those for 3-Methylbenzaldehyde in pharmaceutical analysis .

Q. What safety protocols should be prioritized when handling this compound in experimental workflows?

- Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Emergency Measures :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures.

- Photostability : Expose to UV light (λ = 365 nm) and track degradation via UV-Vis spectroscopy.

- Solution Stability : Prepare samples in buffers (e.g., pH 4–10) and analyze over 72 hours using HPLC .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction mechanisms involving this compound?

- Answer :

- Isotopic Labeling : Use ¹⁵N-labeled diaziridine to trace nitrogen migration in reaction pathways.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed mechanisms.

- Systematic Literature Review : Follow methodologies from systematic reviews (e.g., combining Boolean operators and proximity searches across databases like SciFinder and Reaxys) to identify gaps or biases in existing data .

Q. How should researchers design experiments to investigate the degradation pathways of this compound in oxidative environments?

- Answer :

- Accelerated Degradation Studies : Expose the compound to H₂O₂ (1–5% v/v) at 40°C for 24–48 hours.

- Byproduct Identification : Use LC-MS/MS (Q-TOF) to detect intermediates (e.g., benzaldehyde derivatives) and propose fragmentation pathways.

- Kinetic Analysis : Monitor reaction progress via time-resolved NMR or Raman spectroscopy .

Q. What statistical approaches are recommended for reconciling discrepancies in published spectroscopic data for this compound derivatives?

- Answer :

- Meta-Analysis : Pool NMR/MS data from multiple studies and apply multivariate analysis (PCA or PLS) to identify outlier datasets.

- Sensitivity Analysis : Evaluate the impact of solvent polarity (DMSO vs. CDCl₃) on chemical shift variability.

- Database Cross-Validation : Compare results with spectral libraries (e.g., SDBS or PubChem) to verify peak assignments .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.